molecular formula C19H22ClN3O3S B4518020 1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No.: B4518020
M. Wt: 407.9 g/mol
InChI Key: WLHNHXGMRQEJDU-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H22ClN3O3S and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.1070404 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis Applications 1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a compound that may fall under the broader class of sulfonyl-containing compounds, which have a wide range of applications in chemistry and medicinal research. Sulfonyl derivatives, including sulfonamides and sulfonylureas, have been extensively explored for their potential in creating structurally diverse and biologically active molecules. For instance, chiral sulfinamides, such as tert-butanesulfinamide, have been highlighted for their role in the stereoselective synthesis of amines, which are pivotal in creating a variety of N-heterocycles. These methodologies offer pathways to synthesize piperidines, pyrrolidines, azetidines, and their derivatives, which are key structural motifs in many natural products and therapeutics (Philip et al., 2020).

Pharmacological and Medicinal Insights Sulfonamides, as a class, have been investigated for their diverse pharmacological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The primary sulfonamide structure is critical in many clinically used drugs, indicating its significance in drug development and therapy. Research and patents have highlighted the versatility of sulfonamides in addressing a broad spectrum of medical conditions, showcasing their importance in the design and synthesis of new therapeutic agents (Carta et al., 2012).

Environmental Considerations The environmental fate and impact of sulfonyl-containing compounds, including their microbial degradation, have been a subject of review. Studies emphasize the significance of understanding the biodegradability and environmental behavior of such compounds to evaluate their potential effects accurately. Knowledge on the microbial degradation pathways, half-lives, and the formation of degradation products is essential for assessing environmental risks and developing strategies for mitigation (Liu & Avendaño, 2013).

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-8-6-15(7-9-17)14-27(25,26)23-11-3-4-16(13-23)19(24)22-12-18-5-1-2-10-21-18/h1-2,5-10,16H,3-4,11-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHNHXGMRQEJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.